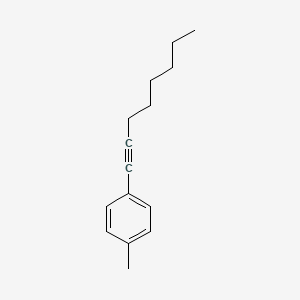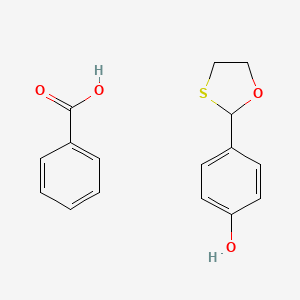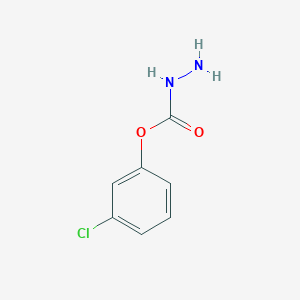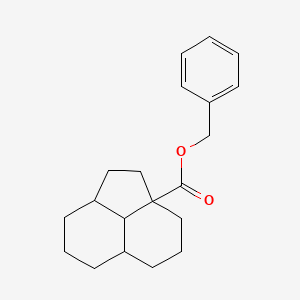
Benzyl decahydroacenaphthylene-2a(3H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl decahydroacenaphthylene-2a(3H)-carboxylate: is a complex organic compound characterized by its unique structure, which includes a benzyl group attached to a decahydroacenaphthylene core with a carboxylate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl decahydroacenaphthylene-2a(3H)-carboxylate typically involves multiple steps, starting with the preparation of the decahydroacenaphthylene core. This can be achieved through hydrogenation of acenaphthylene under high pressure and temperature conditions. The carboxylate group is then introduced via carboxylation reactions, often using carbon dioxide as a reagent. Finally, the benzyl group is attached through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Benzyl decahydroacenaphthylene-2a(3H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the carboxylate group to an alcohol or aldehyde. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different substituents. Reagents such as halogens or nucleophiles like amines are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride with aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Benzyl decahydroacenaphthylene-2a(3H)-carboxylic acid derivatives.
Reduction: Benzyl decahydroacenaphthylene-2a(3H)-methanol.
Substitution: Various benzyl-substituted decahydroacenaphthylene derivatives.
科学的研究の応用
Benzyl decahydroacenaphthylene-2a(3H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its stability and reactivity.
作用機序
The mechanism of action of Benzyl decahydroacenaphthylene-2a(3H)-carboxylate involves its interaction with specific molecular targets. The benzyl group can facilitate binding to enzymes or receptors, while the decahydroacenaphthylene core provides structural stability. The carboxylate group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity for its targets. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling.
類似化合物との比較
Similar Compounds
Decahydroacenaphthylene-2a(8bH)-carboxylic acid: Similar core structure but lacks the benzyl group.
Benzyl acenaphthylene-2a(3H)-carboxylate: Similar functional groups but with an unsaturated core.
Uniqueness
Benzyl decahydroacenaphthylene-2a(3H)-carboxylate is unique due to the combination of its saturated decahydroacenaphthylene core and the presence of both benzyl and carboxylate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
189886-85-9 |
|---|---|
分子式 |
C20H26O2 |
分子量 |
298.4 g/mol |
IUPAC名 |
benzyl 2,3,4,5,5a,6,7,8,8a,8b-decahydro-1H-acenaphthylene-3a-carboxylate |
InChI |
InChI=1S/C20H26O2/c21-19(22-14-15-6-2-1-3-7-15)20-12-5-10-16-8-4-9-17(11-13-20)18(16)20/h1-3,6-7,16-18H,4-5,8-14H2 |
InChIキー |
TWJJTUMJQFBAMF-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCCC3(C2C(C1)CC3)C(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


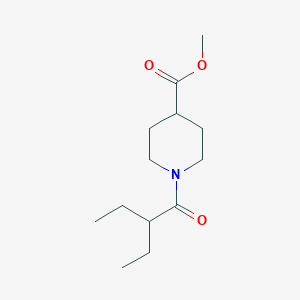
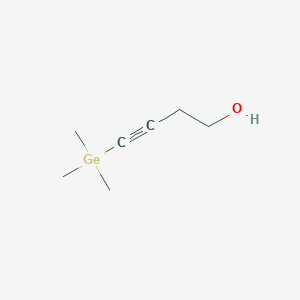
![4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B12569828.png)
![3,3'-[Sulfanediylbis(methylene)]dipyridine](/img/structure/B12569832.png)
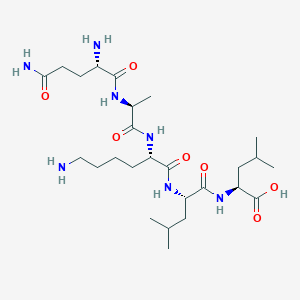
![N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12569848.png)
![2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12569856.png)
![N-Acetyl-S-[(pyridin-2-yl)methyl]-L-cysteine](/img/structure/B12569863.png)
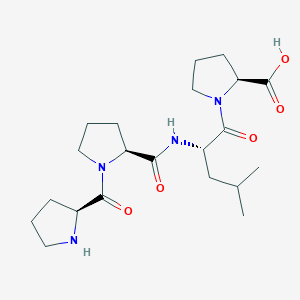
![N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide](/img/structure/B12569879.png)
methanone](/img/structure/B12569880.png)
